(Z)-3-Iodoacrylic acid
Overview
Description
(Z)-3-Iodoacrylic acid is an organic compound characterized by the presence of an iodine atom attached to the third carbon of an acrylic acid molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-Iodoacrylic acid typically involves the iodination of acrylic acid derivatives. One common method is the addition of iodine to a pre-formed acrylic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity iodine and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding iodinated carboxylic acids.
Reduction: Reduction of this compound can yield the corresponding iodinated alcohols.
Substitution: The iodine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Iodinated carboxylic acids.
Reduction: Iodinated alcohols.
Substitution: Various iodinated derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (Z)-3-Iodoacrylic acid is used as a building block in organic synthesis, enabling the formation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used to study the effects of iodinated compounds on biological systems, including enzyme inhibition and receptor binding studies.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which (Z)-3-Iodoacrylic acid exerts its effects involves the interaction of the iodine atom with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to specific targets. Additionally, the presence of the carboxylic acid group allows for interactions with enzymes and receptors, modulating their activity and function.
Comparison with Similar Compounds
3-Bromoacrylic acid: Similar structure but with a bromine atom instead of iodine.
3-Chloroacrylic acid: Contains a chlorine atom in place of iodine.
3-Fluoroacrylic acid: Features a fluorine atom instead of iodine.
Uniqueness: (Z)-3-Iodoacrylic acid is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and increased polarizability compared to its bromine, chlorine, and fluorine counterparts. These properties can influence the compound’s reactivity, making it suitable for specific applications where other halogenated acrylic acids may not be as effective.
Biological Activity
(Z)-3-Iodoacrylic acid (C₃H₃IO₂) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing its synthesis, cytotoxic effects, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
This compound can be synthesized through various methods involving different catalytic systems. One notable approach includes the use of palladium catalysts in coupling reactions, which have been shown to yield this compound efficiently. The synthesis often involves starting materials that are readily available and can be modified to enhance yield and purity.
Cytotoxicity
One of the most significant biological activities of this compound is its cytotoxic effect against various cancer cell lines. Research indicates that this compound exhibits moderate to strong cytotoxicity, making it a candidate for further investigation in cancer therapy.
Cell Line | IC₅₀ (μM) |
---|---|
A549 | 4.10 ± 0.05 |
NIH 3T | 5.30 ± 0.13 |
SK-OV-3 | Moderate |
MCF-7 | Weak |
The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%. Notably, this compound has shown more potent effects than some standard chemotherapeutic agents, such as cisplatin .
Antimicrobial Activity
This compound also exhibits antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains and has shown promising results in inhibiting bacterial growth. The compound's mechanism of action is thought to involve interaction with microbial cell membranes, leading to disruption and cell death.
Antileishmanial and Antimycobacterial Activity
Recent studies have highlighted the antileishmanial and antimycobacterial activities of compounds derived from this compound. For instance, derivatives synthesized from this compound have demonstrated significant efficacy against Leishmania species and Mycobacterium tuberculosis, suggesting potential applications in treating these infections.
Activity Type | EC₅₀ / MIC |
---|---|
Antileishmanial | 22.4 ± 2.7 μM |
Antimycobacterial | 4.0 ± 0.5 mg/L |
The biological activity of this compound is attributed to its chemical structure, which allows it to function as a Michael acceptor in various biochemical reactions. This property enables it to react with nucleophiles such as thiols and amines, potentially leading to cytotoxic effects through mechanisms like apoptosis induction and cell cycle arrest .
Case Studies
- Cytotoxic Evaluation Against Cancer Cell Lines : A study investigated the cytotoxic effects of this compound on several human cancer cell lines, including A549 and PC-3. The results showed significant inhibition of cell proliferation, indicating its potential as an anticancer agent.
- Antimicrobial Testing : Another study focused on the antimicrobial properties of this compound derivatives against pathogenic bacteria. The findings revealed that certain derivatives had enhanced activity compared to the parent compound, suggesting avenues for developing new antibiotics.
Properties
IUPAC Name |
3-iodoprop-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3IO2/c4-2-1-3(5)6/h1-2H,(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFDLVHJHUMSAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CI)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60275570 | |
Record name | 3-iodoprop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60275570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71815-44-6, 6372-02-7 | |
Record name | 3-Iodo-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71815-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-iodoprop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60275570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for preparing (Z)-3-Iodoacrylic acid?
A1: One established method involves the reaction of propiolic acid with methylmagnesium iodide in tetrahydrofuran (THF). This reaction proceeds stereospecifically, yielding exclusively the (Z)-isomer of 3-iodoacrylic acid [].
Q2: How is this compound utilized in organic synthesis?
A2: this compound serves as a valuable building block in palladium-catalyzed cross-coupling reactions. It readily reacts with various organozinc reagents under palladium(0) catalysis to afford (E)- and (Z)-α,β-unsaturated acids and amides stereospecifically after acidic cleavage []. Additionally, it participates in copper(I)-catalyzed multicomponent reactions with terminal alkynes and primary amines to produce diverse heterocyclic compounds, including 5-hydroxy-1H-pyrrol-2(5H)-ones and complex indole/lactam scaffolds [, ].
Q3: Are there any notable examples of this compound's application in natural product synthesis?
A3: Yes, the copper-catalyzed multicomponent reaction using this compound has been successfully employed in a short-step synthesis of pulchellalactam, a naturally occurring compound [].
Q4: Does this compound participate in reactions other than cross-couplings?
A4: Yes, this compound reacts with norbornene in the presence of a palladium catalyst and base to yield a diene product with an exo, exo-2,3-disubstituted norbornane skeleton []. This reaction highlights its ability to engage in reactions beyond typical cross-coupling processes.
Q5: What spectroscopic data is available for characterizing this compound?
A5: this compound can be characterized using 1H NMR spectroscopy. In CDCl3, the following signals are observed: δ 10.3 (1H, s), 7.7 (1H, d, J = 9 Hz), and 7.04 (1H, d, J = 9 Hz) []. These signals correspond to the carboxylic acid proton and the two vinylic protons, respectively.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.